20α-Hydroxy Cholesterol-d7

Analytical Chemistry Lipidomics Metabolomics

20α-Hydroxy Cholesterol-d7 is the structurally identical, deuterium-labeled analog of 20α-Hydroxy Cholesterol, purpose-designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS. Unlike unlabeled or non-analogous deuterated oxysterol surrogates, its identical physicochemical profile corrects for ion suppression, extraction losses, and derivatization variability—delivering the trueness required for clinical biomarker validation, pharmacokinetic studies, and food safety compliance. Validated for oxysterol assays in human plasma, serum, CSF, and complex food matrices (meat, dairy, eggs). Essential for RORγ ligand studies, Smoothened allosteric modulation research, and CYP11A1 steroidogenesis tracing.

Molecular Formula C27H46O
Molecular Weight 393.7 g/mol
CAS No. 83199-47-7
Cat. No. B027314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20α-Hydroxy Cholesterol-d7
CAS83199-47-7
SynonymsCholesterol-25,26,26,26,27,27,27-d7;  (3β)-Cholest-5-en-3-ol-d7;  (3β)-Cholest-5-en-3-ol-d7;  (-)-Cholesterol-d7;  3β-Hydroxycholest-5-ene-d7;  5:6-Cholesten-3β-ol-d7;  Cholest-5-en-3β-ol-d7;  Cholesterin-d7;  Cholesteryl-d7 Αlcohol-d7;  Dythol-d7;  Lidinit-d7
Molecular FormulaC27H46O
Molecular Weight393.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D
InChIKeyHVYWMOMLDIMFJA-IFAPJKRJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20α-Hydroxy Cholesterol-d7 (CAS 83199-47-7): A Deuterated Internal Standard for Precise Oxysterol Quantification in Biomedical and Food Analysis


20α-Hydroxy Cholesterol-d7 is a deuterium-labeled analog of the endogenous oxysterol 20α-Hydroxy Cholesterol, a cholesterol metabolite involved in steroid hormone biosynthesis [1] and cellular signaling as an allosteric activator of the Smoothened (Smo) receptor [2] and a ligand for the nuclear receptor RORγ [3]. This isotopically labeled compound is specifically intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (GC-MS or LC-MS) to correct for analyte losses during sample preparation and ion suppression/enhancement effects, thereby enabling accurate quantification of the native 20α-Hydroxy Cholesterol in complex biological matrices.

Why 20α-Hydroxy Cholesterol-d7 Cannot Be Replaced by Unlabeled or Other Deuterated Oxysterol Standards for Reliable Quantification


Generic substitution of 20α-Hydroxy Cholesterol-d7 with its unlabeled counterpart (20α-Hydroxy Cholesterol) or with other deuterated oxysterol internal standards (e.g., 7α-hydroxy Cholesterol-d7, 25-hydroxy Cholesterol-d6) compromises analytical accuracy in mass spectrometry-based workflows. The use of an unlabeled internal standard cannot correct for ion suppression or enhancement caused by co-eluting matrix components [1]. Employing a deuterated analog of a different oxysterol introduces variability due to differences in chromatographic retention time, ionization efficiency, and potential divergent behavior during sample extraction and derivatization [2]. To achieve the highest precision and trueness required for biomarker validation, pharmacokinetic studies, or food safety compliance, a structurally identical, isotopically labeled internal standard is essential to mimic the physicochemical behavior of the target analyte throughout the entire analytical procedure [3].

Quantitative Differentiation Evidence for 20α-Hydroxy Cholesterol-d7 as a Superior Internal Standard


Mass Spectrometric Differentiation: Isotopic Purity and Distinct m/z for Accurate Quantification

20α-Hydroxy Cholesterol-d7 provides a distinct mass-to-charge ratio (m/z) shift in mass spectrometry, enabling its resolution from the endogenous analyte 20α-Hydroxy Cholesterol. The incorporation of seven deuterium atoms results in a nominal mass increase of +7 Da, ensuring baseline separation in the mass analyzer and preventing signal overlap that would otherwise compromise quantification accuracy. This is in contrast to unlabeled 20α-Hydroxy Cholesterol, which co-elutes and shares the same m/z, making it indistinguishable from the analyte in complex biological samples [1]. Vendor specifications confirm the high isotopic purity of this product, with ≥99% deuterated forms (d1-d7), ensuring a minimal contribution of unlabeled material that could bias the internal standard response .

Analytical Chemistry Lipidomics Metabolomics

Chromatographic Co-Elution: Ensuring Consistent Matrix Effect Correction Across Sample Batches

A critical performance criterion for a SIL-IS is its ability to precisely co-elute with the target analyte under a given set of chromatographic conditions. 20α-Hydroxy Cholesterol-d7, being chemically identical to 20α-Hydroxy Cholesterol except for the isotopic label, exhibits nearly identical retention time (RT) on reversed-phase LC columns. This co-elution is essential for effectively normalizing for matrix-induced ion suppression or enhancement, which can vary significantly across a chromatographic run. In contrast, a non-isotopic internal standard like 19-hydroxycholesterol, often used in older GC-MS methods for oxysterol analysis [1], may have a different RT and thus experience a different degree of matrix effect at its elution time, leading to systematic quantification errors.

Bioanalysis LC-MS Method Development Oxysterol Profiling

Recovery and Process Efficiency: Minimizing Pre-Analytical Variability

The deuterium label on 20α-Hydroxy Cholesterol-d7 allows it to serve as a perfect surrogate for tracking analyte loss during multi-step sample preparation, which is particularly critical for oxysterols due to their susceptibility to oxidation and adsorption. When added at the earliest step of sample processing, this internal standard experiences the same extraction, concentration, and derivatization efficiencies as the endogenous 20α-Hydroxy Cholesterol. This is a fundamental advantage over using an external calibration curve or a structurally dissimilar internal standard, which cannot account for sample-to-sample variability in recovery. For instance, in a validated LC-MS/MS method for oxysterols in tissue, the use of a deuterated internal standard like d7-7-ketocholesterol is essential to achieve acceptable recovery and precision [1]. By analogy, 20α-Hydroxy Cholesterol-d7 provides this same critical function for its specific analyte.

Sample Preparation Method Validation Oxysterol Analysis

Biological Stability: Deuteration Prevents Metabolic Confounding in Cell-Based Assays

While primarily an analytical tool, 20α-Hydroxy Cholesterol-d7 can also serve as a tracer in in vitro studies. The incorporation of deuterium at metabolically stable positions on the alkyl side chain (C25, C26, C27) prevents back-exchange and allows its fate to be distinguished from the endogenous 20α-Hydroxy Cholesterol pool . This is crucial in studies of steroidogenesis, where 20α-Hydroxy Cholesterol is an intermediate in the conversion of cholesterol to pregnenolone by CYP11A1 [1]. Using the unlabeled compound as a 'tracer' would be impossible due to the high background of endogenous material. The d7 label provides a unique isotopic signature that can be tracked by MS, enabling precise determination of metabolic flux and conversion rates without interference from the endogenous analyte.

Cellular Metabolism Tracer Studies Steroidogenesis

Key Application Scenarios for 20α-Hydroxy Cholesterol-d7 in Biomedical and Food Analysis


Accurate Quantification of 20α-Hydroxy Cholesterol in Clinical Biomarker Discovery and Validation

This compound is ideally suited for developing and validating LC-MS/MS assays to quantify 20α-Hydroxy Cholesterol in human plasma, serum, or cerebrospinal fluid. Its use as a SIL-IS, as demonstrated in a validated method for oxysterols in human plasma [1], is essential for achieving the precision and accuracy required for clinical biomarker studies, such as investigating its role in Niemann-Pick disease type C [2] or Alzheimer's disease [3].

Monitoring Cholesterol Oxidation Products in Food Safety and Quality Control

20α-Hydroxy Cholesterol is a known cholesterol oxidation product (COP) in processed foods. 20α-Hydroxy Cholesterol-d7 is the critical internal standard for its accurate quantification in complex food matrices like meat, dairy, and eggs [1], as outlined in reviews of COP analysis [2]. This enables compliance with food safety regulations and quality monitoring, where false positives or negatives due to matrix effects must be avoided.

Investigating Steroid Hormone Biosynthesis Pathways in Cellular Models

In mechanistic cell biology, 20α-Hydroxy Cholesterol-d7 can be used as a stable isotope tracer to study the initial step of steroidogenesis—the conversion of cholesterol to pregnenolone [1]. By incubating steroidogenic cells with the d7-labeled compound and tracking its conversion to deuterated pregnenolone by LC-MS, researchers can quantitatively dissect the activity of the CYP11A1 enzyme complex and its regulation without interference from the endogenous pool of 20α-Hydroxy Cholesterol [2].

Elucidating Oxysterol Signaling and Protein Interactions in Lipidomics

In lipidomics research, 20α-Hydroxy Cholesterol-d7 is an indispensable tool for absolute quantification of this low-abundance signaling lipid. Its precise measurement is crucial for understanding its role as an endogenous ligand for RORγ [1] and an allosteric modulator of Smoothened [2]. The use of the d7 internal standard ensures that observed changes in 20α-Hydroxy Cholesterol levels in response to disease or treatment are real and not artifacts of the analytical procedure, thereby strengthening the conclusions of systems-level lipidomics studies.

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